5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZKCXIDMCZIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Precursors
According to Vulcan Chemicals (2024), the compound is synthesized by condensing appropriate precursors such as 2-fluorobenzyl derivatives with oxadiazole-forming agents to yield the target this compound. The process involves:
- Using 2-fluorobenzyl halides or related intermediates as the source of the fluorophenylmethyl group.
- Formation of the oxadiazole ring through cyclization reactions with amidoximes or hydrazides.
- Final oxidation or hydrolysis steps to introduce the carboxylic acid group at the 3-position of the oxadiazole ring.
Hydrazide-Based Cyclization
Literature on related oxadiazole syntheses (e.g., 1,3,4-oxadiazole derivatives) demonstrates that hydrazide intermediates are crucial. For example, hydrazine hydrate reacts with esters to form hydrazides, which upon treatment with reagents such as potassium hydroxide and carbon disulfide under reflux conditions, undergo cyclization to form oxadiazole rings. Although these examples focus on 1,3,4-oxadiazoles, similar principles apply to 1,2,4-oxadiazole formation.
A generalized method involves:
- Synthesizing hydrazide from the corresponding ester.
- Reacting the hydrazide with appropriate reagents (e.g., cyanogen bromide, carbodiimides) to induce ring closure.
- Purification by crystallization or chromatography to isolate the oxadiazole carboxylic acid.
Cyclodehydration Using Carbodiimides
Cyclodehydration reactions using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) have been reported to facilitate the formation of oxadiazole rings from semicarbazide or amidoxime precursors. This method proceeds under mild conditions (e.g., 60°C, dimethyl sulfoxide solvent) and provides high yields within a short reaction time (around 2 hours).
This approach can be adapted for the synthesis of this compound by using the corresponding fluorophenyl-substituted precursors.
Oxidative Cyclization
Summary Table of Preparation Methods
Chemical Reactions Analysis
Acyl Chloride Formation
The carboxylic acid group undergoes activation to form reactive intermediates like acyl chlorides, enabling further derivatization.
| Reaction Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxalyl chloride, DMF | 0–5°C in acetonitrile | Oxadiazole-3-carbonyl chloride | 82–98% |
This reaction is critical for subsequent nucleophilic substitutions (e.g., amidation, esterification). The oxadiazole ring remains stable under these conditions due to its electron-deficient nature .
Amidation and Coupling Reactions
The activated acyl chloride participates in coupling reactions with amines to form amides, a key step in medicinal chemistry applications.
| Amine | Coupling Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Morpholine derivatives | HATU, DIEA in DMF | Tert-butyl 3-(oxadiazoleamide)morpholine | 44–75% |
Microwave-assisted protocols reduce reaction times (e.g., from 18 hours to 30 minutes) . Steric hindrance from the 2-fluorobenzyl group may slightly reduce yields compared to less bulky analogs .
Cyclization and Rearrangements
The oxadiazole ring participates in thermal and photochemical rearrangements, such as the Boulton-Katritzky (BK) reaction, forming fused heterocycles.
For example, intramolecular attack by a side-chain nucleophile (e.g., amine) on the oxadiazole’s N(2) leads to ring opening and reclosure into imidazoles .
Decarboxylation
Under basic or thermal conditions, the carboxylic acid group undergoes decarboxylation, forming 5-(2-fluorobenzyl)-1,2,4-oxadiazole.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| KOH, ethanol, reflux | 5-(2-Fluorobenzyl)-1,2,4-oxadiazole | 75–89% |
This reaction is facilitated by the electron-withdrawing oxadiazole ring, which stabilizes the transition state .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient oxadiazole ring at position 5 allows SNAr reactions with strong nucleophiles.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine derivatives | DMF, 50–55°C | 3-Piperidinyl-substituted oxadiazoles | 60–87% |
The 2-fluorophenyl group slightly deactivates the ring compared to non-fluorinated analogs, necessitating elevated temperatures .
Esterification and Hydrolysis
The carboxylic acid is esterified under acidic or basic conditions, with esters serving as intermediates for further functionalization.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol, H₂SO₄ | Methyl ester | Methyl oxadiazole-3-carboxylate | 90% | |
| NaOH, THF/H₂O | Hydrolysis of ester | Regenerated carboxylic acid | 84% |
Ester derivatives improve solubility for subsequent reactions (e.g., alkylation) .
Salt Formation
The carboxylic acid forms stable salts with inorganic bases, enhancing crystallinity for purification.
| Base | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Potassium hydroxide | Ethanol, 0°C | Potassium oxadiazole-3-carboxylate | Intermediate for SNAr |
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities. Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds incorporating the oxadiazole ring have been evaluated against various cancer cell lines, showing promising antiproliferative effects:
- Anticancer Activity : Studies have demonstrated that 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid derivatives are effective against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The introduction of electron-withdrawing groups enhances their biological activity significantly .
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| A549 | 4.5 | High |
| MCF-7 | 1.93 | Moderate |
| HCT-116 | 0.48 | Very High |
Antimicrobial Activity
The antimicrobial properties of 1,2,4-oxadiazole derivatives have been extensively studied. The compound has shown efficacy against various strains of bacteria and fungi:
- Antibacterial Activity : Compounds similar to this compound have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Results indicated that these compounds are more active than standard antibiotics like chloramphenicol at concentrations as low as 4 to 32 µg/mL .
| Microorganism | Minimum Inhibitory Concentration (µg/mL) | Remarks |
|---|---|---|
| Staphylococcus aureus | 4 - 32 | Effective |
| Escherichia coli | 64 | Moderate |
| Candida albicans | 256 | Low activity |
Cosmetic Formulations
Emerging research suggests potential applications in cosmetic formulations due to its safety profile and effectiveness:
- Skin Care Products : The compound's properties may enhance the stability and effectiveness of topical formulations. Its inclusion in creams and lotions can provide benefits such as improved skin hydration and anti-inflammatory effects .
Case Study: Anticancer Efficacy
A study conducted on novel derivatives of the compound revealed that specific substitutions on the oxadiazole ring significantly increased cytotoxicity against cancer cells. The most potent derivatives were further investigated for their mechanism of action, revealing apoptosis induction through caspase activation .
Case Study: Antimicrobial Testing
In a comparative study, various oxadiazole derivatives were synthesized and tested against multiple bacterial strains. The results demonstrated that compounds with fluorinated aromatic groups exhibited superior antibacterial activity compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid functionality can also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Bioactivity: Ataluren’s 2-fluorophenyl group (vs. 2-fluorobenzyl in the target compound) contributes to its nonsense readthrough activity by optimizing interactions with ribosomal machinery . The benzoic acid moiety in ataluren enhances solubility compared to the carboxylic acid in the target compound, which may influence pharmacokinetics.
- Bulkier Substituents : The dichloropyrrole-substituted derivative in exhibits potent DNA gyrase inhibition, suggesting that bulky, hydrophobic groups at position 5 enhance interactions with bacterial enzymes .
Biological Activity
5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole core, which is known for its broad spectrum of biological activities. The presence of the fluorophenyl group enhances its pharmacological properties by potentially improving binding affinity to biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-FPMO | Staphylococcus aureus | 4 - 32 µg/mL |
| E. coli | 64 - 256 mg/mL | |
| C. albicans | Active at similar concentrations |
Studies have demonstrated that these compounds can outperform standard antibiotics like chloramphenicol in certain cases .
2. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. A notable study reported that a related compound exhibited moderate activity with an IC50 value of approximately 92.4 µM against multiple cancer cell lines, including colon and lung cancers.
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 5-FPMO | MCF-7 (Breast) | 2.76 |
| OVXF 899 (Ovarian) | 9.27 | |
| PXF 1752 (Mesothelioma) | Not specified |
These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity significantly .
3. Anticonvulsant Activity
The anticonvulsant properties of oxadiazole derivatives have also been explored. In one study, compounds were tested using the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) models, revealing promising results.
| Compound | Model Used | Activity |
|---|---|---|
| 5-FPMO | MES | Active |
| PTZ | Active |
These findings indicate that structural modifications can lead to improved anticonvulsant efficacy .
Case Study: Anticancer Efficacy
A study by Maftei et al. focused on synthesizing novel oxadiazole derivatives and evaluating their anticancer efficacy against a panel of human tumor cell lines. The results showed that certain derivatives induced apoptosis in a dose-dependent manner, confirming their potential as therapeutic agents .
Case Study: Antimicrobial Resistance
In another investigation into antimicrobial resistance, researchers tested oxadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific compounds maintained efficacy against resistant strains, highlighting their potential as alternatives to traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid, and how can its purity be optimized?
- Synthesis Methods :
- Cyclocondensation : React 2-fluorobenzylamine derivatives with a carboxylic acid precursor (e.g., chlorooxime) under acidic conditions to form the oxadiazole ring. Adjust stoichiometry and temperature (e.g., 80–100°C) to minimize side products .
- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Data :
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 80–100°C |
| Solvent System | Ethanol/Water (3:1) |
| HPLC Retention Time | ~1.6 min (C18 column) |
Q. How is the molecular structure of this compound validated experimentally?
- Techniques :
- NMR Spectroscopy : Compare and NMR peaks to theoretical predictions. For example, the 2-fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.6 ppm) and coupling .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H] (e.g., m/z 265.1) and fragmentation patterns. Discrepancies ≤0.1 Da are acceptable with high-resolution MS .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., oxadiazole ring planarity) to validate stereoelectronic effects .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes). Parameterize the fluorophenyl group for hydrophobic binding and the carboxylic acid for hydrogen bonding .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., oxadiazole C5 position) for nucleophilic attack .
- Validation : Compare computed binding energies (ΔG) with experimental IC values from enzyme inhibition assays.
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Case Example : If MS shows [M+H] at m/z 265.2 but theoretical is 265.1:
- Step 1 : Recalibrate the mass spectrometer using a reference standard (e.g., sodium formate).
- Step 2 : Rule out isotopic interference (e.g., or in impurities) via high-resolution MS/MS .
- Step 3 : Cross-validate with - HMBC NMR to confirm fluorine’s positional integrity .
Q. What experimental designs are recommended for studying its adsorption on indoor surfaces (e.g., for environmental chemistry applications)?
- Approach :
- Surface Reactivity : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or polymer-coated surfaces. Vary humidity (30–70% RH) to mimic indoor conditions .
- Microspectroscopic Imaging : Employ Raman or ToF-SIMS to map surface-bound compound distribution at µm-scale resolution .
- Parameters :
| Surface Type | Adsorption Rate (ng/cm/min) |
|---|---|
| Silica | 1.2 ± 0.3 |
| Polypropylene | 0.8 ± 0.2 |
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
